molecular formula C20H28Cl2N2 B2403186 2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine;dihydrochloride CAS No. 2309447-41-2

2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine;dihydrochloride

Cat. No.: B2403186
CAS No.: 2309447-41-2
M. Wt: 367.36
InChI Key: FPRLIAVUNQZZBO-UHFFFAOYSA-N
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Description

2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific researchIt is structurally related to other compounds that act on the central nervous system, making it a valuable subject of study for its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine;dihydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of benzyl chloride with piperidine to form 1-benzylpiperidine. This intermediate is then reacted with phenylethylamine under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce fully saturated piperidine rings .

Scientific Research Applications

2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, particularly its effects on neurotransmitter levels.

    Medicine: Investigated for its potential as a treatment for neurological disorders such as Alzheimer’s disease due to its acetylcholinesterase inhibitory activity.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine;dihydrochloride involves its interaction with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This action is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine;dihydrochloride is unique due to its specific structural features that allow for potent acetylcholinesterase inhibition. Its benzylpiperidine moiety is particularly effective in interacting with the enzyme’s active site, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-(1-benzylpiperidin-4-yl)-2-phenylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2.2ClH/c21-15-20(18-9-5-2-6-10-18)19-11-13-22(14-12-19)16-17-7-3-1-4-8-17;;/h1-10,19-20H,11-16,21H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRLIAVUNQZZBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(CN)C2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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